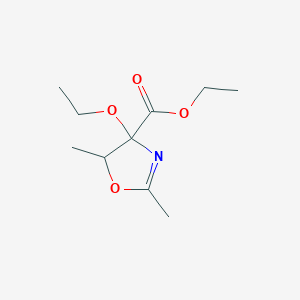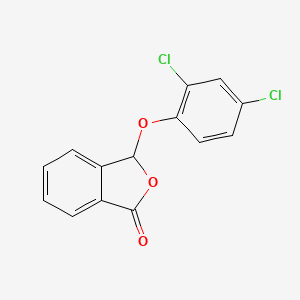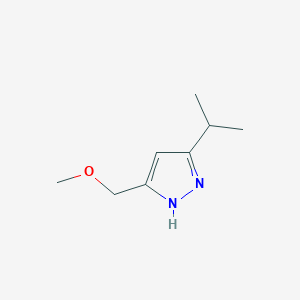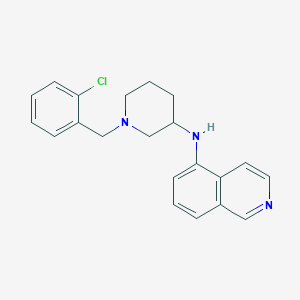![molecular formula C8H10N2O2 B12876009 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime typically involves the cyclization of appropriate precursors. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[d]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with hydroxylamine . The reaction conditions often involve the use of acetonitrile as a solvent and mild heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted isoxazoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine: This compound shares a similar isoxazole core but differs in its substitution pattern.
8-Aryl-4,5-dihydrothiazolo[4′,5′3,4]benzo[1,2-c]isoxazol-2-amines: These compounds have a thiazole moiety in addition to the isoxazole ring.
Uniqueness
3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxime group allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
(NE)-N-(3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H10N2O2/c1-5-8-6(9-11)3-2-4-7(8)12-10-5/h11H,2-4H2,1H3/b9-6+ |
Clave InChI |
RDGYPWUEWYOXTD-RMKNXTFCSA-N |
SMILES isomérico |
CC1=NOC2=C1/C(=N/O)/CCC2 |
SMILES canónico |
CC1=NOC2=C1C(=NO)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)


![N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12875946.png)

![7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
![5-methoxybenzo[c]isoxazol-3(1H)-one](/img/structure/B12875962.png)



![4-Hydroxy-2-nitrobenzo[d]oxazole](/img/structure/B12876004.png)


![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
